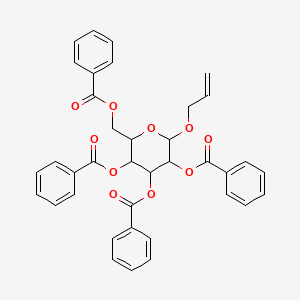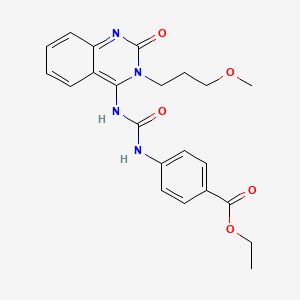![molecular formula C12H12O4 B14127378 1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- CAS No. 1620487-10-6](/img/structure/B14127378.png)
1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- is a chemical compound with a unique structure that includes a dioxolane ring and an ethenylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- typically involves the reaction of 4-ethenylphenol with a suitable dioxolane precursor under specific conditions. One common method is the condensation reaction where 4-ethenylphenol reacts with 1,3-dioxolane-2-one in the presence of an acid catalyst. The reaction conditions often include controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The purification process may include distillation, crystallization, or chromatography to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl group or the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted dioxolane derivatives.
Applications De Recherche Scientifique
1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins with enhanced mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- involves its interaction with specific molecular targets. The ethenylphenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The dioxolane ring may enhance the compound’s stability and facilitate its incorporation into larger molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl-1,3-Dioxolan-2-One: Similar structure but with an ethyl group instead of an ethenylphenoxy group.
4-Methyl-1,3-Dioxolan-2-One: Contains a methyl group instead of an ethenylphenoxy group.
1,3-Dioxolan-2-One: The parent compound without any substituents.
Uniqueness
1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- is unique due to the presence of the ethenylphenoxy group, which imparts distinct chemical and physical properties. This makes it more versatile in applications compared to its simpler analogs .
Propriétés
Numéro CAS |
1620487-10-6 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
4-[(4-ethenylphenoxy)methyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C12H12O4/c1-2-9-3-5-10(6-4-9)14-7-11-8-15-12(13)16-11/h2-6,11H,1,7-8H2 |
Clé InChI |
JYOFNEPTFODJHY-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)OCC2COC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



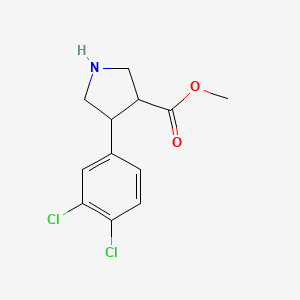
![N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14127313.png)
![methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate](/img/structure/B14127328.png)
![methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14127338.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127350.png)
![4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B14127354.png)
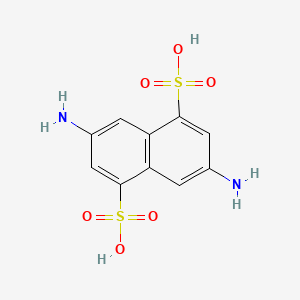
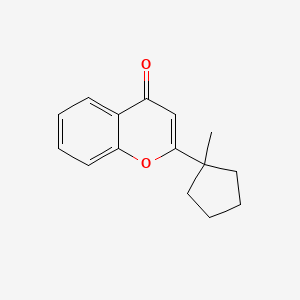
![2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B14127396.png)
![2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan](/img/structure/B14127401.png)
